(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c26-20(15-25-18-5-1-2-6-19(18)30-22(25)28)23-14-16-9-11-24(12-10-16)21(27)8-7-17-4-3-13-29-17/h1-8,13,16H,9-12,14-15H2,(H,23,26)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOBAETUYXDFQU-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CN2C3=CC=CC=C3OC2=O)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)CN2C3=CC=CC=C3OC2=O)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
*Calculated based on structural formula.
Key Observations :
- Heterocyclic Variations: The target compound’s benzo[d]oxazolone moiety distinguishes it from analogues featuring benzothiazole () or oxazolidinone () systems. These differences impact electronic properties and metabolic stability .
- Substituent Effects: Replacement of the furan-2-yl group with a fluorophenyl () reduces aromatic π-π interactions but enhances hydrophobicity (logP ~1.8 vs.
- Piperidine vs. Piperazine : The piperidine core in the target compound may confer conformational rigidity compared to piperazine-based analogues, influencing receptor binding kinetics .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological and Physicochemical Data
*Estimated using fragment-based methods. †Hypothetical values based on structural similarity metrics from (Table 5.2).
Key Findings :
- logP and Solubility : The target compound’s higher logP (~2.5) compared to Compound 22 (logP 1.2) suggests reduced aqueous solubility, which may limit bioavailability .
- Biological Activity : Analogues with benzo[d]oxazolone (Compound 22) or benzothiazole () groups exhibit anticancer or kinase-inhibitory activity, supporting the hypothesis that the target compound shares similar mechanisms .
Structure-Activity Relationship (SAR) Insights
- Furan vs. Fluorophenyl : The furan-2-yl group in the target compound may enhance interactions with polar residues in enzyme active sites, whereas fluorophenyl substituents () improve metabolic stability via reduced oxidative metabolism .
- Benzo[d]oxazolone vs. Benzothiazole : The benzo[d]oxazolone’s lactam structure provides hydrogen-bonding capability, critical for target engagement, while benzothiazole derivatives () rely on aromatic stacking .
Q & A
What are the key steps in synthesizing (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?
Level: Basic
Methodological Answer:
The synthesis involves multi-step organic reactions, typically including:
Piperidine Core Functionalization : Introduction of the 3-(furan-2-yl)acryloyl group via acylation under basic conditions (e.g., using DMF as a solvent and sodium hydride as a catalyst) .
Amide Coupling : Reaction of the modified piperidine intermediate with 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid using a coupling agent like EDCI or DCC to form the acetamide bond .
Stereochemical Control : Ensuring the (E)-configuration of the acryloyl group through reaction temperature optimization (e.g., maintaining 0–5°C during acylation) .
Purification : Column chromatography or recrystallization to isolate the final product, monitored by thin-layer chromatography (TLC) .
How can the purity and structural integrity of this compound be validated?
Level: Basic
Methodological Answer:
Validation requires a combination of analytical techniques:
- HPLC : To assess purity (>95% threshold) using a C18 column and acetonitrile/water mobile phase .
- NMR Spectroscopy : H and C NMR to confirm proton environments (e.g., furan protons at δ 6.2–7.4 ppm, oxazole carbonyl at δ 165–170 ppm) and carbon backbone integrity .
- Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (expected m/z for CHNO: ~395.15) .
- IR Spectroscopy : Detection of key functional groups (e.g., C=O stretch at ~1700 cm, N-H bend at ~1550 cm) .
What structural features of this compound influence its reactivity and bioactivity?
Level: Basic
Methodological Answer:
Critical structural elements include:
- Furan-2-yl Acryloyl Group : Enhances π-π stacking with biological targets and contributes to electrophilic reactivity .
- Benzo[d]oxazol-2-one Moiety : Imparts hydrogen-bonding capability via the lactam oxygen and nitrogen .
- Piperidine Scaffold : Facilitates conformational flexibility, enabling interactions with hydrophobic enzyme pockets .
- Acetamide Linker : Stabilizes intermolecular interactions through dipole-dipole forces .
How can reaction conditions be optimized to improve synthesis yield?
Level: Advanced
Methodological Answer:
Optimization strategies involve:
- Temperature Gradients : Lower temperatures (0–10°C) during acylation reduce side reactions (e.g., acryloyl isomerization) .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while ethanol enhances crystallization .
- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Statistical Modeling : Design of Experiments (DoE) to identify critical parameters (e.g., reactant molar ratios, pH) .
How should researchers resolve contradictions in spectroscopic data during characterization?
Level: Advanced
Methodological Answer:
Address discrepancies using:
- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals and confirm connectivity .
- Crystallography : Single-crystal X-ray diffraction to unambiguously assign stereochemistry .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., analogs from with substituted furans/oxazoles) .
- Replicate Experiments : Ensure reproducibility under controlled conditions to rule out artifacts .
What computational approaches predict the biological targets of this compound?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins like kinases or proteases, leveraging the furan and oxazole motifs for hydrophobic interactions .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors from the oxazole) using tools like PHASE .
- QSAR Studies : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .
What in vitro assays are suitable for evaluating its biological activity?
Level: Advanced
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC against targets like cyclooxygenase-2 (COX-2) or immunoproteasomes using fluorogenic substrates .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Antimicrobial Testing : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .
- Oxidative Stress Models : Quantify ROS scavenging in cell-free systems (e.g., DPPH assay) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
